3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-11-5-6-13(15(9-11)22-3)18-16(19)10-4-7-14(21-2)12(17)8-10/h4-9H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAYCDXYGKSYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433967-02-3 | |
| Record name | 3-CHLORO-N-(2,4-DIMETHOXYPHENYL)-4-METHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid, 2,4-dimethoxyaniline, and 4-methoxybenzoyl chloride.
Amidation Reaction: The 3-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This is followed by the reaction with 2,4-dimethoxyaniline to form the intermediate amide.
Final Coupling: The intermediate amide is then coupled with 4-methoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Formation of 3-chloro-N-(2,4-dimethoxyphenyl)-4-formylbenzamide.
Reduction: Formation of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.
Substitution: Formation of 3-substituted-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural properties allow it to interact with biological targets involved in cancer progression, potentially leading to new therapeutic agents for cancer treatment.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition could be beneficial in treating diseases where these enzymes are overactive.
-
Biological Studies
- Protein-Ligand Interactions : Research has shown that 3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide can serve as a ligand in biochemical assays, helping to elucidate mechanisms of enzyme action and receptor binding. Such studies are vital for understanding drug interactions at the molecular level.
-
Materials Science
- Synthesis of Advanced Materials : The compound is also explored for its potential use in creating advanced materials with specific electronic and optical properties. Its unique chemical structure may allow for the development of novel polymers or nanomaterials.
Case Studies
- Cytotoxicity Assays : In a study examining the cytotoxic effects of various benzamide derivatives, this compound demonstrated significant inhibition against human melanoma cell lines at concentrations as low as 100 µg/ml . This highlights its potential as an anticancer agent.
- Enzyme Inhibition Studies : A series of experiments focused on the inhibition of carbonic anhydrase by this compound showed promising results, suggesting that it could be developed into a therapeutic agent for conditions related to enzyme overactivity .
- Material Development : Research into the synthesis of polymeric materials incorporating this benzamide derivative revealed enhanced thermal stability and electrical conductivity compared to traditional materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs share the benzamide core but differ in substituent patterns, influencing their physicochemical and functional properties. Key comparisons include:
Table 1: Structural and Functional Comparison
Substituent Analysis :
Physicochemical and Functional Properties
Fluorescence and Solubility :
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits optimal fluorescence at pH 5 and 25°C , attributed to its methoxy and methyl groups stabilizing excited-state interactions .
- The target compound’s multiple methoxy groups likely enhance aqueous solubility compared to analogs with fewer polar substituents (e.g., 3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide) .
Collision Cross-Section (CCS) :
- The target compound’s predicted CCS (171.0 Ų for [M+H]⁺ ) is lower than bulkier analogs like [M+Na]⁺ adducts of 4-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, reflecting its relatively compact structure .
Biological Activity
3-Chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.79 g/mol. The compound features a chloro group, methoxy groups, and a benzamide structure, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor for various enzymes or receptors involved in critical biological pathways. For instance, it may inhibit enzymes related to cell proliferation, potentially leading to anticancer effects.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, derivatives of benzamides have been shown to inhibit cancer cell growth by targeting specific signaling pathways . The presence of methoxy groups in the compound may enhance its binding affinity to target proteins involved in tumor progression.
Antimalarial Activity
A related study on similar compounds revealed promising antimalarial activity. The compound’s structural analogs demonstrated effective inhibition against Plasmodium falciparum, the causative agent of malaria, suggesting potential applications in developing new antimalarial therapies . The IC50 values reported for related compounds indicate that modifications in the chemical structure can significantly impact their efficacy against malaria parasites.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds similar to this compound:
- Antiparasitic Studies : A study demonstrated that certain derivatives exhibited IC50 values as low as 0.007 µM against P. falciparum, indicating strong antiparasitic activity. This suggests that structural modifications can enhance potency against malaria .
- Enzyme Inhibition : Research on related compounds has shown that they can inhibit key enzymes involved in cancer cell metabolism and proliferation. For instance, studies have indicated that certain benzamide derivatives can effectively inhibit the activity of enzymes like PfATP4, which is crucial for the survival of malaria parasites .
Data Table: Biological Activity Overview
| Compound | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | Potential anticancer targets | TBD | Anticancer |
| Related Benzamide Derivative | PfATP4 | 0.007 | Antimalarial |
| Dihydroquinazolinone Analog | PfATP4 | 0.064 | Antimalarial |
Q & A
Q. What are the optimal synthetic routes for preparing 3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, and how can coupling reagents influence yield and purity?
Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling of 3-chloro-4-methoxybenzoic acid with 2,4-dimethoxyaniline. Using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents enhances reaction efficiency by activating the carboxylic acid group and reducing side reactions. Low temperatures (-50°C) are critical to minimize racemization and improve product stability . Post-synthesis purification via silica gel chromatography (e.g., dichloromethane:methanol 99:1) achieves >95% purity. Confirm structural integrity using -NMR (e.g., aromatic proton shifts at δ 6.8–7.4 ppm) and IR (amide C=O stretch ~1650 cm) .
Q. How do solvent polarity and pH affect the fluorescence properties of this compound?
Methodological Answer: Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching effects. Optimal emission occurs at pH 5, where the amide group remains protonated, stabilizing the excited state. At higher pH (>7), deprotonation reduces fluorescence by 30–40% . For quantitative analysis, calibrate using a standard curve (0.1–10 mg/L) at λ=340 nm and λ=380 nm. Report limits of detection (LOD: 0.27 mg/L) and quantification (LOQ: 0.90 mg/L) with RSD <2% .
Q. What spectroscopic techniques are recommended for characterizing non-covalent interactions involving this benzamide derivative?
Methodological Answer:
- UV-Vis Spectroscopy: Monitor π→π* transitions (250–300 nm) to assess binding with metal ions (e.g., Pb) via shifts in absorption maxima .
- Fluorescence Quenching: Use Stern-Volmer plots to calculate binding constants () for host-guest complexes .
- X-ray Crystallography: Resolve supramolecular interactions (e.g., C–H···π) in co-crystals with palladium-based molecular cages, which induce conformational strain and enhance reactivity .
Advanced Research Questions
Q. How can supramolecular encapsulation alter the reactivity of this compound in catalytic systems?
Methodological Answer: Encapsulation in octahedral palladium cages (e.g., [PdL]) forces the benzamide into a twisted conformation, increasing electrophilicity at the amide carbonyl. This enhances reaction rates by up to 14× in nucleophilic acyl substitutions (e.g., hydrolysis or aminolysis). Characterize inclusion complexes via -NMR (upfield shifts of aromatic protons) and mass spectrometry . Optimize cage:substrate ratios (1:2) in aqueous conditions (100°C, 1 hr) for maximal reactivity .
Q. What computational strategies validate experimental contradictions in fluorescence data under varying temperature regimes?
Methodological Answer:
- Density Functional Theory (DFT): Model excited-state geometries to predict fluorescence quenching mechanisms (e.g., non-radiative decay pathways). Compare computed vs. experimental Stokes shifts.
- Molecular Dynamics (MD): Simulate solvent interactions at 25°C vs. 40°C to explain thermal stability discrepancies. High temperatures (>35°C) disrupt hydrogen bonding with protic solvents, reducing quantum yield by 15–20% .
- Multivariate Analysis: Apply principal component analysis (PCA) to fluorescence datasets to identify outliers caused by aggregation or impurity interference .
Q. How does steric hindrance from the 2,4-dimethoxyphenyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
Methodological Answer: The electron-donating methoxy groups at the 2- and 4-positions direct EAS to the 5-position of the benzamide ring. Competitive iodination experiments (e.g., using I/HNO) show >90% selectivity for 5-iodo derivatives. Confirm using -NMR (C5 signal at δ 110–115 ppm) and LC-MS. Steric effects from the ortho-methoxy group reduce reactivity at the 3-position by 50% compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
